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Compound of Interest

Compound Name: DPP23

Cat. No.: B2527012

A Note on Terminology: DPP23 vs. DPP-4

An initial search for "Dipeptidyl Peptidase 23" (DPP23) did not yield information on a specific
enzyme with this designation within the dipeptidyl peptidase family. The scientific literature
extensively covers Dipeptidyl Peptidase-4 (DPP-4), a major therapeutic target for type 2
diabetes, and it is highly probable that the query refers to this enzyme. There is a commercially
available small molecule compound designated "Apoptosis Activator IX, DPP-23", however, this
is not an enzyme. Therefore, this guide will provide a comprehensive overview of the discovery
and properties of Dipeptidyl Peptidase-4 (DPP-4).

Discovery and Core Properties of DPP-4

Dipeptidyl Peptidase-4 (DPP-4), also known as CD26, was first identified in 1966 as an
aminopeptidase with unique substrate specificity[1]. It is a multifunctional serine exopeptidase
that is widely expressed on the surface of various cell types, including endothelial, epithelial,
and immune cells, and also exists in a soluble, catalytically active form in plasma[2][3].

Molecular Structure

Human DPP-4 is a glycoprotein composed of 766 amino acids[4][5][6]. It functions as a
homodimer, with each monomer consisting of several distinct domains:

e A short N-terminal cytoplasmic domain (residues 1-6)[7][8].

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b2527012?utm_src=pdf-interest
https://www.benchchem.com/product/b2527012?utm_src=pdf-body
https://www.benchchem.com/product/b2527012?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7108477/
https://www.tandfonline.com/doi/abs/10.1080/713609354
https://www.frontiersin.org/journals/endocrinology/articles/10.3389/fendo.2019.00080/full
https://www.ijpsjournal.com/article/A+Comprehensive+Review+on+Dipeptidyl+Peptidase4+DPP4+Inhibitors+Mechanism+Therapeutic+Applications+and+Future+Perspectives+
https://pmc.ncbi.nlm.nih.gov/articles/PMC6593050/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11892788/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6017819/
https://www.mdpi.com/1420-3049/23/2/490
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2527012?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e Atransmembrane region (residues 7-28) that anchors the protein to the cell membrane[6][7]

[8].
o Aflexible stalk[6].
o Alarge extracellular domain which is further divided into two main regions[5][7]:

o An o/f hydrolase domain, which contains the catalytic triad (Ser630, Asp708, and His740)
[7109].

o An eight-bladed B-propeller domain[9].

The active site of DPP-4 is located at the interface of the a/f3 hydrolase and (-propeller
domains and is comprised of several subsites (S1, S2, S1', S2') that accommodate the N-
terminal dipeptide of its substrates[6][10]. The S1 pocket is notably hydrophobic, which
contributes to its substrate specificity[10].

Enzymatic Function and Substrates

The primary enzymatic function of DPP-4 is to cleave X-proline or X-alanine dipeptides from
the N-terminus of polypeptides[3][4]. While proline and alanine in the penultimate position are
preferred, other amino acids like glycine, serine, and valine can also be cleaved, albeit at a
slower rate[3][4].

The most well-characterized physiological substrates of DPP-4 are the incretin hormones:
e Glucagon-like peptide-1 (GLP-1)
» Glucose-dependent insulinotropic polypeptide (GIP)

By cleaving and inactivating GLP-1 and GIP, DPP-4 plays a crucial role in glucose
homeostasis[3][5][11]. Beyond the incretins, DPP-4 can act on a wide range of other
substrates, including neuropeptides, chemokines, and growth factors, implicating it in various
physiological processes beyond glycemic control[2][3].

Signaling Pathways and Biological Roles
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The primary signaling pathway influenced by DPP-4 is the incretin pathway, which is central to
glucose metabolism. DPP-4's role extends to immune regulation through its identity as CD26.

The Incretin Pathway

Following a meal, intestinal L-cells secrete GLP-1 and K-cells secrete GIP. These hormones
then act on pancreatic (3-cells to stimulate glucose-dependent insulin secretion. GLP-1 also
suppresses glucagon secretion from pancreatic a-cells, slows gastric emptying, and promotes
satiety[4][5][12]. DPP-4 rapidly degrades and inactivates circulating GLP-1 and GIP, thus
terminating their insulinotropic effects[4][6]. Inhibition of DPP-4 prolongs the action of these
incretin hormones, leading to improved glycemic control in type 2 diabetes.
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Caption: The Incretin Signaling Pathway modulated by DPP-4.

Immune Regulation
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As the T-cell activation antigen CD26, DPP-4 is involved in immune responses. It is expressed
on various immune cells, including T-cells, B-cells, and natural killer cells[13]. DPP-4/CD26 can
modulate T-cell activation and proliferation. This has led to research into the
immunomodulatory effects of DPP-4 inhibitors, with studies suggesting they can influence
Th1/Th2 cytokine balance and regulate T-cell-mediated immune responses[13][14][15].

Quantitative Data: DPP-4 Inhibitors

A major class of oral anti-diabetic drugs, known as "gliptins," function by inhibiting DPP-4.
Below is a summary of publicly available binding affinity and inhibitory concentration data for
several common DPP-4 inhibitors.

Binding
Inhibitor Type IC50 Affinity (KD) / Reference
Ki
Sitagliptin Competitive 19 nM - [16]
15.97 pM (in live
HM ( ) [17]
cells)
Vildagliptin Competitive 62 nM - [16]
o Competitive,
Saxagliptin 50 nM - [16]
Covalent
Linagliptin Competitive 1 nM - [16]
Alogliptin Competitive 24 nM - [16]

Note: IC50, KD, and Ki values can vary based on assay conditions, and the cell-based IC50 for
Sitagliptin is notably higher, which can be attributed to factors like cell permeability and off-
target effects in a more complex biological system.

Experimental Protocols: DPP-4 Inhibitor Screening

A common method for screening DPP-4 inhibitors is a fluorescence-based enzyme activity
assay. This protocol is based on the use of a fluorogenic substrate.
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Principle

The assay utilizes a non-fluorescent substrate, such as Gly-Pro-Aminomethylcoumarin (Gly-
Pro-AMC). When cleaved by DPP-4, the highly fluorescent Aminomethylcoumarin (AMC) is
released. The rate of fluorescence increase is directly proportional to DPP-4 activity. Potential

inhibitors are added to the reaction, and a reduction in the fluorescence signal indicates

inhibition of the enzyme.

Detailed Methodology

Materials:

Recombinant human DPP-4[18]

DPP-4 Assay Buffer (e.g., 20 mM Tris-HCI, pH 8.0, 100 mM NaCl, 1 mM EDTA)[18]
DPP-4 Substrate: Gly-Pro-AMCJ[18][19]

Test inhibitors (dissolved in a suitable solvent like DMSO or assay buffer)[18]

Positive control inhibitor (e.g., Sitagliptin)[18]

96-well black microplate

Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)[18][19]

Incubator set to 37°C

Procedure:

Reagent Preparation:
o Prepare a working solution of DPP-4 Assay Buffer.

o Thaw recombinant DPP-4 on ice and dilute to the desired concentration in cold assay
buffer.

o Prepare a stock solution of the Gly-Pro-AMC substrate.
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o Prepare serial dilutions of the test inhibitors and the positive control inhibitor.

Assay Setup (in a 96-well plate):

o 100% Activity Wells (Negative Control): Add 30 pl of Assay Buffer, 10 ul of diluted DPP-4,
and 10 pl of solvent (without inhibitor).

o Inhibitor Wells: Add 30 pl of Assay Buffer, 10 pl of diluted DPP-4, and 10 pl of the test
inhibitor dilution.

o Positive Control Wells: Add 30 pl of Assay Buffer, 10 pl of diluted DPP-4, and 10 pl of the
Sitagliptin positive control.

o Background Wells (No Enzyme): Add 40 pl of Assay Buffer and 10 pl of solvent.
Pre-incubation:

o Mix the plate gently and pre-incubate at 37°C for 10-15 minutes to allow inhibitors to bind
to the enzyme.

Reaction Initiation:

o Initiate the enzymatic reaction by adding 50 pl of the diluted substrate solution to all wells.
Measurement:

o Immediately place the plate in a microplate reader pre-set to 37°C.

o Measure the fluorescence intensity kinetically over 30 minutes (e.g., one reading every 1-2
minutes) or as an endpoint reading after a fixed incubation time (e.g., 30 minutes)[18][19]
[20].

Data Analysis:
o Subtract the background fluorescence from all readings.

o Calculate the percentage of inhibition for each inhibitor concentration relative to the 100%
activity control.
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o Plot the percent inhibition versus the inhibitor concentration and fit the data to a suitable
model to determine the IC50 value.
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Caption: Workflow for a DPP-4 fluorescence-based inhibitor screening assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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